molecular formula C15H18N2O2 B599015 Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-37-9

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate

货号: B599015
CAS 编号: 1199773-37-9
分子量: 258.321
InChI 键: IVJHQJLKFGEDQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and desired product specifications.

化学反应分析

Types of Reactions

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action enhances its efficacy as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Reference
HepG210.21
MCF-712.34
HCT-1169.45

Kinase Inhibition

This compound has also been identified as a potent inhibitor of several key kinases involved in cancer progression.

Target Kinases

The compound has shown significant inhibitory activity against:

  • Epidermal Growth Factor Receptor (EGFR)
  • Human Epidermal Growth Factor Receptor 2 (HER2)
  • Cyclin-dependent Kinase 2 (CDK2)

These interactions suggest that it may serve as a lead candidate for developing multi-targeted therapies in oncology.

Study on HepG2 Cells

In a recent study, this compound was tested on HepG2 cells, demonstrating its ability to:

  • Induce cell cycle arrest
  • Trigger apoptosis through caspase activation
    The study concluded that the compound's structure allows for effective binding to target sites on kinases, facilitating its anticancer properties .

Comparative Analysis with Standard Drugs

In comparative analyses with standard chemotherapeutics like doxorubicin and sorafenib, this compound exhibited comparable or superior efficacy against various cancer cell lines, suggesting potential as a novel therapeutic agent .

作用机制

The mechanism of action of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

相似化合物的比较

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate can be compared with other similar benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other benzimidazole derivatives.

生物活性

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in drug design and synthesis. The synthesis typically involves the reaction of benzimidazole derivatives with cyclohexyl and carboxylate moieties under specific conditions to yield the desired product.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of specific enzymes involved in various biological processes. This includes potential interactions with kinases and other critical enzymes that regulate cell signaling pathways .
  • Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that are crucial for cellular responses.
  • Gene Expression Modulation : The compound has the potential to affect the expression of genes involved in cell growth, apoptosis, and other vital cellular functions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzimidazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives can be as low as 1 µg/mL, indicating potent antimicrobial effects .

Anticancer Activity

Research has demonstrated that this compound and its analogs possess anticancer properties. For instance, compounds related to this structure have shown IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest through upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Study on Pseudomonas aeruginosa Inhibition

A study focused on the design and synthesis of new benzimidazole derivatives evaluated their effectiveness as PqsR inhibitors against Pseudomonas aeruginosa. One derivative showed enhanced activity in reducing quorum sensing signals, which are crucial for biofilm formation and virulence in this pathogen. The compound demonstrated a significant reduction in pyocyanin production, a virulence factor associated with P. aeruginosa infections .

Cytotoxicity Assessment

In vitro cytotoxicity tests using standard MTT assays have been conducted on various cancer cell lines. Compounds derived from this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index for potential anticancer applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (μM)
Methyl 1-cyclohexyl-1H-benzo[d]imidazoleAntimicrobial, Anticancer7.82 - 21.48
1-Methyl-1H-benzimidazoleAntimicrobial< 10
2-Substituted BenzimidazolesAnticancer, AntiviralVaries
N-Substituted BenzimidazolesPharmaceutical applicationsVaries

属性

IUPAC Name

methyl 3-cyclohexylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-13-14(9-11)17(10-16-13)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHQJLKFGEDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682031
Record name Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-37-9
Record name Methyl 1-cyclohexyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。